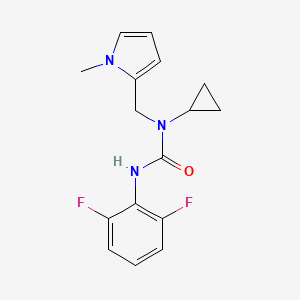

![molecular formula C6H12ClN3O B2499728 (1S,4S)-2,5-二氮杂双环[2.2.1]庚烷-2-羧酰胺盐酸盐 CAS No. 1146691-80-6](/img/structure/B2499728.png)

(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷-2-羧酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride" is a derivative of the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold, which is a rigid piperazine homologue. This scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties .

Synthesis Analysis

The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been reported using various strategies. One approach starts from l-4-hydroxyproline, employing a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which is a novel method for preparing diamino acids . Another method involves the directed metalation strategy to synthesize new C-substituted derivatives, with the absolute configuration confirmed by NMR and X-ray crystallography . A practical synthesis route has also been detailed, featuring a Staudinger reduction of an azide to facilitate a transannular cyclization, providing access to the DBH scaffold on a gram scale .

Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, with the asymmetric unit containing two crystallographically independent cages of the compound, protonated at the two nitrogen sites. The structure is stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds .

Chemical Reactions Analysis

The reactivity of the DBH scaffold allows for the synthesis of various substituted derivatives. For instance, a method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine has been proposed, with 1H NMR spectroscopy indicating multiple conformations in solution . Additionally, the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, has been achieved, which could serve as a model for studying the reactivity of the DBH scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of the DBH derivatives are influenced by their rigid bicyclic structure. The crystal structure analysis reveals the presence of strong hydrogen bonding, which could affect the compound's solubility and stability . The multiple conformations observed in NMR studies suggest that the derivatives can exist in different forms in solution, which may have implications for their reactivity and interaction with biological targets .

科学研究应用

合成和化学

- 合成方法: 已经开发了一种对药物化学中有价值的(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷的实用合成方法(Beinat, Banister, McErlean, & Kassiou, 2013)。

- 晶体结构分析: 已经表征了2,5-二氮杂双环[2.2.1]庚烷的分子结构,有助于理解其化学性质(Britvin & Rumyantsev, 2017)。

医学和生物应用

- 抗增殖活性: 研究已经探索了(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷衍生物对宫颈癌细胞系的抗增殖活性,显示出在癌症治疗中的显著潜力(Laskar et al., 2018)。

- 神经学应用: 某些衍生物,如3,6-二氮杂双环[3.1.1]庚烷-3-羧酰胺,在尼古丁乙酰胆碱受体上显示出活性,表明在神经系统疾病中具有潜力(Strachan et al., 2014)。

催化和有机合成

- 在有机催化中的应用: 在不对称有机催化中使用(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷衍生物,特别是在Biginelli反应中,突显了其在合成生物活性杂环化合物中的作用(González-Olvera等人,2008)。

先进材料和配体

- 铜(II)络合物: 对手性配体,包括(1S,4S)-2,5-双(6-甲基吡啶基)-二氮杂双环[2.2.1]庚烷,与CuCl2的反应的研究对于先进材料和催化的发展具有重要意义(Castillo et al., 2013)。

安全和危害

作用机制

Biochemical Pathways

The biochemical pathways affected by (1S,4S)-2,5-Diazabicyclo[22Understanding the affected pathways and their downstream effects requires knowledge of the compound’s primary targets, which are currently unidentified .

Pharmacokinetics

Its water solubility is very high, which may impact its bioavailability .

属性

IUPAC Name |

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c7-6(10)9-3-4-1-5(9)2-8-4;/h4-5,8H,1-3H2,(H2,7,10);1H/t4-,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAPIRZZVUMGTB-FHAQVOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)